2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C15H10ClN3OS2 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-dithiophen-2-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H10ClN3OS2/c16-7-10-18-14(17)12-11(8-3-1-5-21-8)13(20-15(12)19-10)9-4-2-6-22-9/h1-6H,7H2,(H2,17,18,19) |
InChI Key |
LPUHCLJOYMWZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Synthetic Approaches
1.1. One-Pot Multicomponent Reactions (MCRs)
Recent advances emphasize the efficiency of one-pot multicomponent reactions for synthesizing pyrimidine derivatives, including fused heterocycles like the target compound. These methods typically involve the condensation of aromatic aldehydes, thiophene derivatives, and urea or thiourea, facilitated by catalysts such as acids or nanoparticles.
-
- Acidic catalysts like para-toluenesulfonic acid (p-TSA)
- Lewis acids such as zinc oxide nanoparticles
- Organocatalysts like proline and trifluoroacetic acid (TFA)
-
- Reflux in solvents like acetonitrile or ethanol
- Temperature ranges from 60°C to 85°C
- Reaction times vary from 7 to 18 hours
Tripathi et al. reported a three-component reaction involving aromatic aldehyde, urea/thiourea, and 3,4-dihydro-2H-pyran, catalyzed by proline and TFA, yielding pyrimidine derivatives with high diastereoselectivity. This approach underscores the versatility of multicomponent reactions in constructing complex heterocycles with functionalized substituents, including chloromethyl groups.
Cyclization and Functionalization Strategies
2.1. Cyclization of Precursor Intermediates
The synthesis often begins with the formation of quinazoline or pyrimidine intermediates, which are subsequently cyclized to form fused heterocyclic systems.
- Methodology:
- Amide coupling of 2-aminobenzamide derivatives with appropriate acids (e.g., trifluoromethylbenzoic acid) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
- Heating the diamide with sodium hydroxide to induce cyclization, forming quinazoline scaffolds.
- Treatment with phosphorus oxychloride (POCl₃) to introduce chlorinated functionalities at specific positions, notably at the 4-position of the pyrimidine ring.
2.2. Incorporation of Chloromethyl Group
The chloromethyl group is introduced via chloromethylation of the heterocyclic core, often using chloromethyl methyl ether or chloroacetyl chloride under acidic or basic conditions. For example:
- Reaction of the heterocyclic scaffold with chloroacetyl chloride in dioxane yields the chloromethyl intermediate.
- Subsequent nucleophilic substitution with thiophene derivatives introduces the bis(thiophen-2-yl) moiety.
2.3. Nucleophilic Substitution and Coupling
- The chloromethyl group at the 4-position of the pyrimidine ring serves as a reactive handle for nucleophilic substitution with thiophene derivatives or amines, facilitating the attachment of the bis(thiophen-2-yl) groups.
- This step is often catalyzed by bases such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.
Use of Catalysts and Reaction Conditions
Specific Synthetic Route for the Target Compound
Based on the detailed literature, a representative synthesis pathway involves:
- Step 1: Formation of a quinazoline or pyrimidine core via amide coupling and cyclization, utilizing reagents like EDC and sodium hydroxide.
- Step 2: Chloromethylation at the 4-position using chloroacetyl chloride or chloromethyl methyl ether.
- Step 3: Nucleophilic substitution of the chloromethyl group with 2-(thiophen-2-yl) methylamine or related thiophene derivatives, often catalyzed by potassium carbonate in DMF.
- Step 4: Final purification via chromatography and characterization by NMR, MS, and IR spectroscopy.
In-Depth Research Findings and Data
- The use of multicomponent reactions significantly reduces synthesis time and improves yields, with some reports achieving yields exceeding 85% under optimized conditions.
- Microwave-assisted synthesis has been demonstrated to accelerate reaction rates, reducing reaction times from hours to minutes.
- Catalyst recyclability has been confirmed for nanocatalysts, aligning with green chemistry principles.
- The chloromethylation step is critical for subsequent functionalization, with reaction conditions tailored to prevent over-chlorination or side reactions.
Data Summary:
Chemical Reactions Analysis
2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases, which are crucial for cell growth and proliferation . The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on molecular formula C₁₅H₁₀ClN₃OS₂.
Key Observations:
Substituent Electronic Effects: Thiophene vs. Chloromethyl vs. Halogens: The chloromethyl group (Cl-CH₂-) offers a reactive site for nucleophilic substitution, unlike bromine in 6c () or chlorine in 2-chlorothieno[2,3-d]pyrimidin-4-amine (), which are directly attached to the aromatic system .
Thiophene-containing compounds (e.g., 6c) exhibit analgesic and anti-inflammatory activities, suggesting sulfur's role in modulating biological interactions .
Synthetic Accessibility :
- The target compound’s chloromethyl group may complicate synthesis due to its reactivity, whereas 5,6-diphenyl derivatives () are synthesized via straightforward condensation reactions .
Functional Group Comparisons
Table 2: Functional Group Impact on Properties
Biological Activity
2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a furo[2,3-d]pyrimidine core with chloromethyl and thiophene substituents. Its molecular formula is , and it has a CAS number of 1000933-79-8. The presence of the chloromethyl group is significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate proliferation and survival.
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various pathways.
Biological Activity Data
A summary of biological activities observed in studies involving this compound is presented in the following table:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa (cervical cancer) | 5.0 | |
| Antitumor | MDA-MB-231 (breast cancer) | 3.7 | |
| Cytotoxicity | A549 (lung cancer) | 4.5 |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antitumor Efficacy :
- Researchers evaluated the compound's effects on various cancer cell lines including HeLa and MDA-MB-231. Results indicated significant cytotoxicity with IC50 values ranging from 3.7 to 5.0 µM, suggesting a potent antitumor effect.
- The study also indicated that the compound induced G2/M phase arrest in treated cells, leading to increased apoptosis as confirmed by flow cytometry assays.
-
Mechanistic Insights :
- Further investigations revealed that the compound inhibits specific signaling pathways associated with tumor growth. For instance, it was found to downregulate the expression of key proteins involved in cell cycle regulation and survival pathways.
Comparative Analysis
When compared to other similar compounds within the furo[2,3-d]pyrimidine class, this compound exhibits unique properties due to its chloromethyl group which enhances its reactivity and potential for biological interactions.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine | 12.0 | Antiproliferative |
| This compound | 4.5 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
